![molecular formula C8H8N2 B14443911 1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole CAS No. 74236-15-0](/img/structure/B14443911.png)
1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole is a heterocyclic compound that belongs to the family of pyrazolopyrazoles These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . . These reactions are usually carried out under acidic or basic conditions, depending on the specific reagents and desired products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Common industrial methods include batch and continuous flow processes, which allow for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can introduce various functional groups onto the pyrazole rings, leading to a wide range of derivatives.
科学的研究の応用
1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1,7-Dimethylidene-1H,7H-pyrazolo[1,2-a]pyrazole can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and the type of substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds feature a pyrimidine ring fused to a pyrazole ring and are known for their biological activities, including CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a triazole ring fused to a pyrazole ring and exhibit various biological activities.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
74236-15-0 |
|---|---|
分子式 |
C8H8N2 |
分子量 |
132.16 g/mol |
IUPAC名 |
3,5-dimethylidenepyrazolo[1,2-a]pyrazole |
InChI |
InChI=1S/C8H8N2/c1-7-3-5-9-6-4-8(2)10(7)9/h3-6H,1-2H2 |
InChIキー |
XGCAVALCTKWQSC-UHFFFAOYSA-N |
正規SMILES |
C=C1C=CN2N1C(=C)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


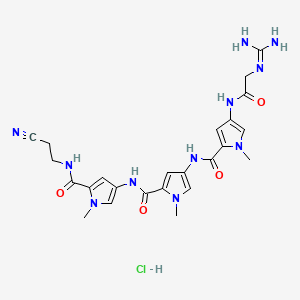
![4-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B14443843.png)
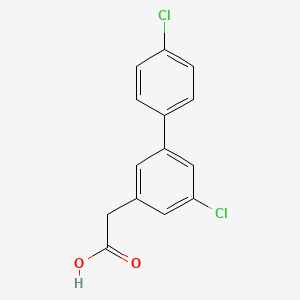
![1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea](/img/structure/B14443848.png)
![4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B14443851.png)
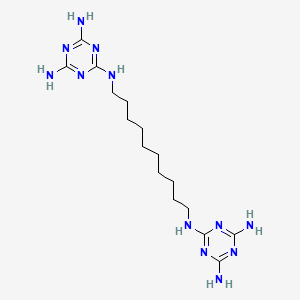

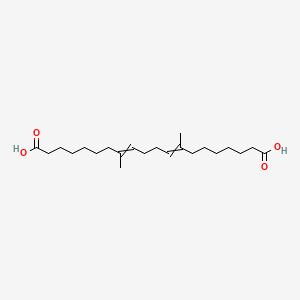
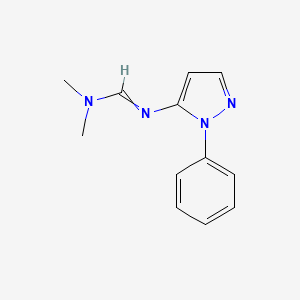
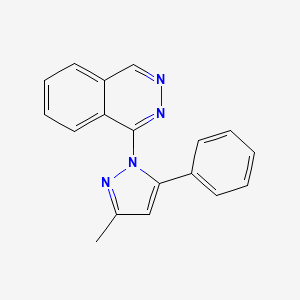
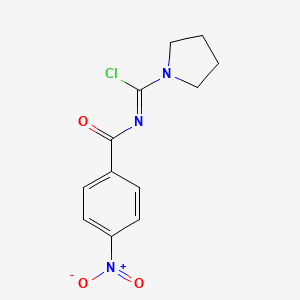

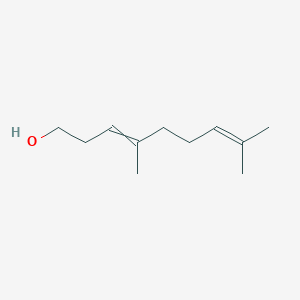
![Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate](/img/structure/B14443919.png)
